
Ampcpr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ampcpr involves the use of a phosphonoacetate linker. The synthetic route typically includes the coupling of phosphonoacetic acid with adenosine diphosphate ribose using N,N’-dicyclohexylcarbodiimide as a coupling agent . This method ensures the formation of a stable methylene bis-phosphonate analogue that is resistant to pyrophosphatases .
Análisis De Reacciones Químicas
Ampcpr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common due to its stable phosphate groups.
Substitution: this compound can participate in substitution reactions, particularly involving its phosphate groups. Common reagents include nucleophiles that target the phosphate moiety.
Hydrolysis: This compound is resistant to hydrolysis by pyrophosphatases, making it a valuable tool in studying enzyme mechanisms.
Aplicaciones Científicas De Investigación
Ampcpr has several scientific research applications:
Chemistry: It is used to study the mechanisms of enzyme activation and inhibition, particularly those involving adenosine diphosphate ribose targets.
Biology: this compound is employed in cellular signaling studies, especially in understanding calcium signaling pathways mediated by cyclic adenosine diphosphate ribose.
Industry: Its stability and resistance to enzymatic degradation make it useful in industrial applications where stable analogues of adenosine diphosphate ribose are required.
Mecanismo De Acción
Ampcpr exerts its effects by interacting with specific molecular targets, such as adenosine diphosphate ribose pyrophosphatase and members of the MutT/nudix family of proteins . These interactions influence various cellular processes, including calcium signaling and enzyme regulation. The stable methylene bis-phosphonate substitution in this compound prevents its hydrolysis, allowing it to act as a potent inhibitor or activator in biochemical assays .
Comparación Con Compuestos Similares
Ampcpr is unique due to its stable methylene bis-phosphonate substitution, which distinguishes it from other adenosine diphosphate ribose analogues. Similar compounds include:
Adenosine diphosphate ribose (ADPR): The natural form involved in cellular signaling.
Cyclic adenosine diphosphate ribose (cADPR): A second messenger in calcium signaling.
Phosphonoacetate analogues of ADPR: These analogues have modifications in the phosphate groups to study enzyme interactions.
This compound’s resistance to enzymatic degradation and its ability to mimic natural adenosine diphosphate ribose make it a valuable tool in biochemical and pharmacological research.
Propiedades
Fórmula molecular |
C16H25N5O13P2 |
|---|---|
Peso molecular |
557.34 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19) |
Clave InChI |
ZPZRETFSCSWNDT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
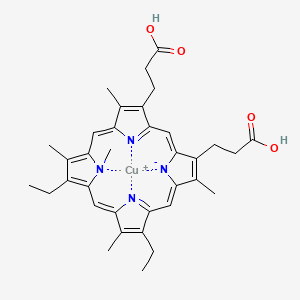

![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
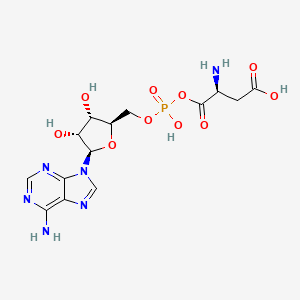

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
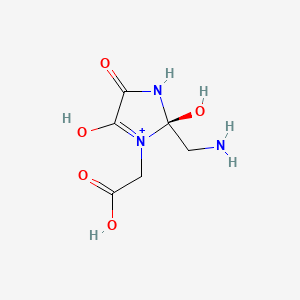
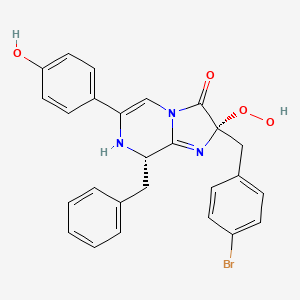
![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
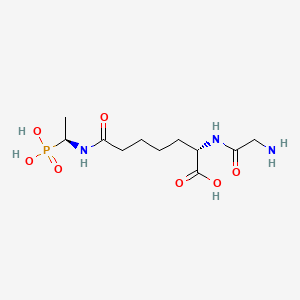
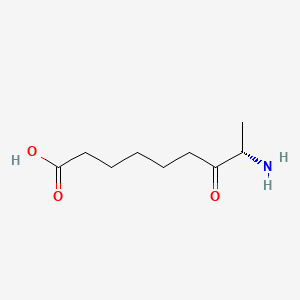
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)
